Cas no 840481-83-6 (3-amino-7-bromo-benzothiophene-2-carboxamide)
840481-83-6 structure
Product Name:3-amino-7-bromo-benzothiophene-2-carboxamide
CAS No:840481-83-6
MF:C9H7BrN2OS
MW:271.133679628372
CID:1819277
PubChem ID:44203103
Update Time:2025-04-21
3-amino-7-bromo-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-7-bromo-benzothiophene-2-carboxamide
- LogP
- 3-Amino-7-bromo-1-benzothiophene-2-carboxamide
- 840481-83-6
- DTXSID101247765
- SCHEMBL5107427
- 3-Amino-7-bromobenzo[b]thiophene-2-carboxamide
- MZINLYCMHKMJSF-UHFFFAOYSA-N
- 3-amino-7-bromo-benzo[b]thiophene-2-carboxylic acid amide
-
- Inchi: 1S/C9H7BrN2OS/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H2,12,13)
- InChI Key: MZINLYCMHKMJSF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(=C(C(N)=O)SC=21)N
Computed Properties
- Exact Mass: 269.94625g/mol
- Monoisotopic Mass: 269.94625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 97.4Ų
3-amino-7-bromo-benzothiophene-2-carboxamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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